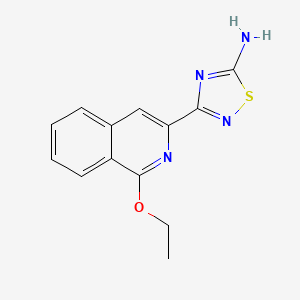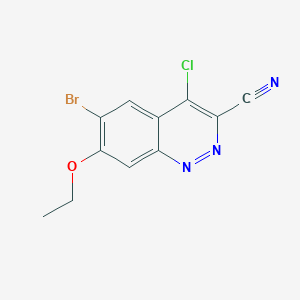
6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile is a chemical compound belonging to the cinnoline family, characterized by its bromine, chlorine, and ethoxy groups attached to the cinnoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile typically involves multiple steps, starting with the construction of the cinnoline core. One common approach is the cyclization of appropriately substituted anilines or phenylenediamines under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted cinnolines or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, 6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the treatment of certain diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms enhance its reactivity, allowing it to bind to enzymes or receptors with high affinity. This binding can modulate biological processes, leading to therapeutic effects.
Comparison with Similar Compounds
6-Bromo-4-chloro-7-methoxycinnoline-3-carbonitrile
4-Bromo-6-chloro-7-ethoxycinnoline-3-carbonitrile
7-Bromo-4-chloro-6-ethoxycinnoline-3-carbonitrile
Uniqueness: 6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile stands out due to its specific arrangement of substituents, which affects its reactivity and biological activity. Compared to similar compounds, its unique structure allows for distinct interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H7BrClN3O |
|---|---|
Molecular Weight |
312.55 g/mol |
IUPAC Name |
6-bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile |
InChI |
InChI=1S/C11H7BrClN3O/c1-2-17-10-4-8-6(3-7(10)12)11(13)9(5-14)16-15-8/h3-4H,2H2,1H3 |
InChI Key |
VMMPMBBITHQHEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=NC(=C2Cl)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-7-nitroimidazo[5,1-b]thiazole](/img/structure/B15360402.png)
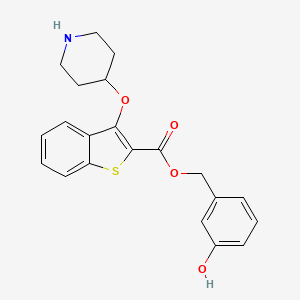
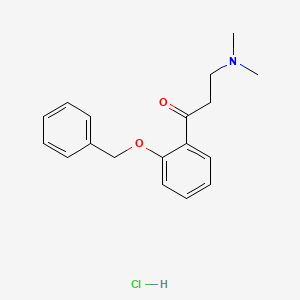

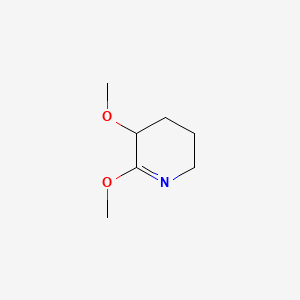
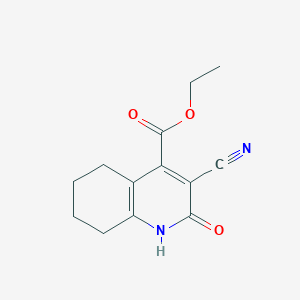

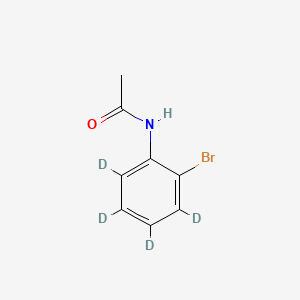
![Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate](/img/structure/B15360452.png)
![tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate](/img/structure/B15360453.png)

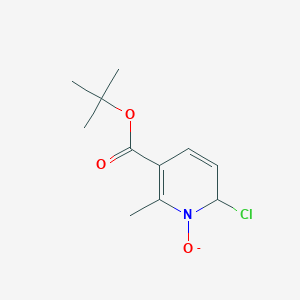
![N-[4-(2-ethyl-1-methylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B15360489.png)
